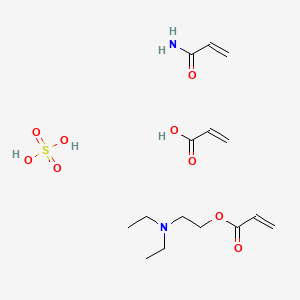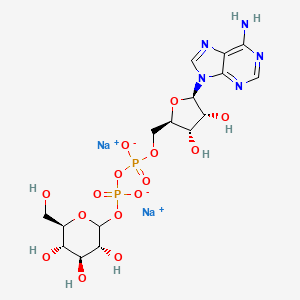![molecular formula C15H19F3N2O3 B564244 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) CAS No. 144646-34-4](/img/structure/B564244.png)
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate), also known as AOPP, is an organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 147-149°C. In the scientific research field, AOPP is used as a reagent for organic synthesis and as a biochemical probe to study enzyme mechanisms and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound's application in scientific research includes its role in the synthesis of complex molecules. For example, it has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines through a series of reactions including 1,3-dipolar cycloadditions and trifluoroacetic acid-induced thermal fragmentative rearrangements. This process highlights its utility in producing cyclic beta-amino acids with high stereocontrol, which are valuable in peptide chemistry (Cordero et al., 2009).
Catalysis
The compound has also found applications in catalysis, where it has been involved in the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate. This reaction underscores the compound's role in enhancing regioselection and substrate reactivity, contributing to the synthesis of stereochemically complex molecules (Chowdhury & Ghosh, 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound have been employed in the design and synthesis of inhibitors targeting influenza neuraminidase, demonstrating its potential in drug discovery. The structure-activity relationship studies led to the identification of potent inhibitors, showcasing the compound's contribution to developing therapeutic agents (Wang et al., 2001).
Organocatalysis
Further, its derivatives have been used as effective organocatalysts in asymmetric intramolecular aldol reactions, which is significant for constructing complex molecular architectures with high enantioselectivity. Such reactions are crucial in synthetic organic chemistry for building chiral molecules (Hayashi et al., 2007).
Enzyme Inhibition Studies
The compound's framework has been incorporated into synthetic molecules to study their inhibitory activity against specific enzymes, such as β-galactofuranosidase. Although the synthesized molecules showed negligible inhibitory activity, such studies are vital for understanding enzyme-substrate interactions and for the development of enzyme inhibitors (Oliveira Udry et al., 2016).
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECDIUYILCAULH-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721638 |
Source


|
| Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) | |
CAS RN |
144646-34-4 |
Source


|
| Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)
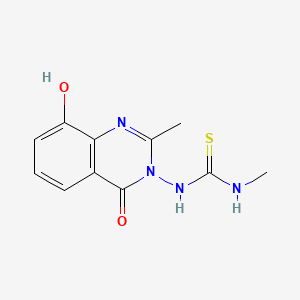

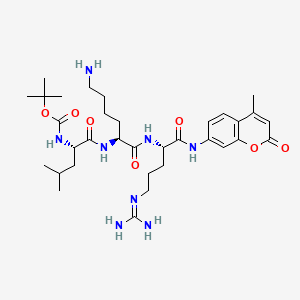
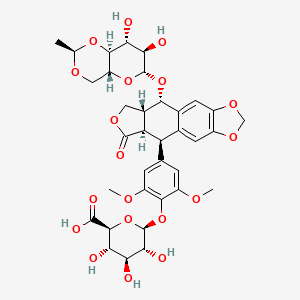
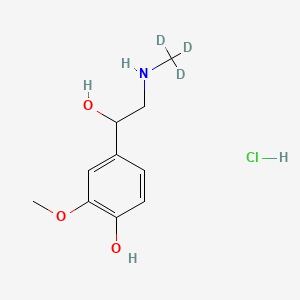
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
